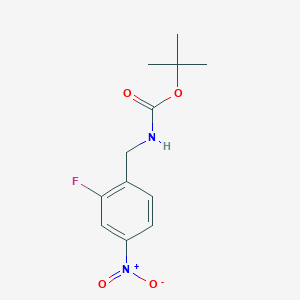
tert-Butyl (2-fluoro-4-nitrobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a fluoro-substituted nitrophenyl group, and a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(2-fluoro-4-nitrophenyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The fluoro group can be substituted with other nucleophiles.
Substitution: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the substituted phenyl derivative.
Substitution: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate involves the cleavage of the carbamate group under acidic or basic conditions to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its effects . The fluoro and nitro groups can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate
- tert-Butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate
Uniqueness
tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H15FN2O4 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
tert-butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(15(17)18)6-10(8)13/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
WPLJIVDZVZBSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















